Diethyl 2-hydroxy-3-methylsuccinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

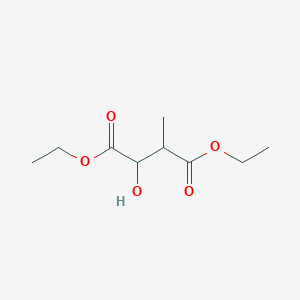

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-hydroxy-3-methylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O5/c1-4-13-8(11)6(3)7(10)9(12)14-5-2/h6-7,10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVUFOXAXGOVFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(C(=O)OCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342550 | |

| Record name | Diethyl 2-hydroxy-3-methylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93504-92-8 | |

| Record name | Diethyl 2-hydroxy-3-methylsuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Diethyl 2-hydroxy-3-methylsuccinate chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-hydroxy-3-methylsuccinate is a dicarboxylic acid ester with the chemical formula C9H16O5. As a derivative of succinic acid, a key intermediate in cellular metabolism, this compound and its analogs are of growing interest in the fields of biochemistry and pharmaceutical research. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C9H16O5 | PubChem[1] |

| Molecular Weight | 204.22 g/mol | PubChem[1] |

| IUPAC Name | diethyl 2-hydroxy-3-methylbutanedioate | PubChem[1] |

| CAS Number | 93504-92-8 | PubChem[1] |

| Canonical SMILES | CCOC(=O)C(C)C(C(=O)OCC)O | PubChem[1] |

| InChI Key | UNVUFOXAXGOVFT-UHFFFAOYSA-N | PubChem[1] |

| Computed XLogP3-AA | 0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

Spectroscopic Data

Spectroscopic analysis is critical for the verification of the identity and purity of this compound. While full spectral data often requires access to specialized databases, the following information has been reported:

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. A GC-MS analysis of this compound is available in the NIST database, indicating a top peak at m/z 131.[1]

-

Infrared (IR) Spectroscopy : IR spectroscopy helps identify functional groups. The spectrum for this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) and ester carbonyl (C=O) groups.[1]

Experimental Protocols: Synthesis of this compound

A plausible and detailed synthesis for this compound can be adapted from the established synthesis of structurally similar compounds, such as unnatural diethyl 2-hydroxysuccinate.[2][3] The following protocol outlines a potential two-step process involving Fischer esterification followed by a reduction.

Step 1: Fischer Esterification of 2-hydroxy-3-methylsuccinic acid

This initial step involves the conversion of the dicarboxylic acid to its corresponding diethyl ester.

-

Materials :

-

2-hydroxy-3-methylsuccinic acid

-

Ethanol (absolute)

-

A strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

-

Procedure :

-

Dissolve 2-hydroxy-3-methylsuccinic acid in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation or column chromatography.

-

Step 2: Characterization

The identity and purity of the synthesized this compound should be confirmed using the spectroscopic methods outlined in the previous section (NMR, MS, and IR).

Synthesis Workflow

Caption: A flowchart illustrating the synthesis of this compound.

Potential Biological and Pharmacological Relevance

While direct studies on the biological activity of this compound are limited, research on related succinate esters provides valuable insights into its potential roles, particularly in metabolic and cellular signaling contexts.

Insulinotropic Properties of Succinate Esters

Studies have demonstrated that certain esters of succinic acid can act as insulinotropic agents, stimulating insulin secretion from pancreatic islet cells.[4] This effect is believed to be linked to their role as nutrients that can be metabolized by the islet cells, thereby increasing biosynthetic and secretory activities.[4] This suggests that this compound could be a candidate for investigation in the context of type 2 diabetes research.

Role in Cellular Metabolism

The enzyme "diethyl 2-methyl-3-oxosuccinate reductase" has been identified, which catalyzes the reduction of diethyl 2-methyl-3-oxosuccinate to diethyl (2R,3R)-2-methyl-3-hydroxysuccinate, a stereoisomer of the title compound.[5] This enzymatic reaction suggests a potential metabolic pathway where this compound or its stereoisomers could be involved as intermediates. Understanding such metabolic pathways is crucial for drug development, as interference with these pathways can have significant physiological effects.

Succinate as a Signaling Molecule

Succinate itself is now recognized not only as a metabolic intermediate but also as a signaling molecule that can influence a variety of cellular processes. It can be released from cells and act on cell surface receptors, such as SUCNR1 (GPR91), to modulate functions like inflammation and blood pressure. While it is not yet known if this compound can be hydrolyzed to release succinate and exert such signaling effects, this represents a plausible avenue for future research.

Logical Relationship of Succinate Metabolism and Signaling

Caption: Potential pathway for this compound to influence cellular signaling.

Conclusion

This compound is a compound with a range of interesting chemical properties and potential, yet underexplored, biological activities. Its structural relationship to metabolic intermediates and the known insulinotropic effects of related succinate esters make it a molecule of interest for researchers in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the synthesis, characterization, and biological evaluation of this compound. Future research should focus on elucidating its specific metabolic roles and its potential as a modulator of cellular signaling pathways.

References

- 1. This compound | C9H16O5 | CID 582908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 3. researchgate.net [researchgate.net]

- 4. Stimulation of biosynthetic activity by novel succinate esters in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diethyl 2-methyl-3-oxosuccinate reductase - Wikipedia [en.wikipedia.org]

Diethyl 2-hydroxy-3-methylsuccinate molecular structure and IUPAC name

An In-depth Technical Guide on Diethyl 2-hydroxy-3-methylsuccinate

This technical guide provides a detailed overview of the molecular structure, nomenclature, and known properties of this compound, a significant chemical compound in various research and development sectors. This document is intended for researchers, scientists, and professionals in drug development.

Molecular Structure and Nomenclature

This compound is a diester derivative of succinic acid. Its structure features a four-carbon backbone with two ethyl ester groups, a hydroxyl group at the C2 position, and a methyl group at the C3 position.

IUPAC Name: The formally accepted IUPAC name for this compound is diethyl 2-hydroxy-3-methylbutanedioate .[1][2]

Synonyms: This compound is also known by several other names, including this compound, Diethyl-3-methylmalate, and Butanedioic acid, 2-hydroxy-3-methyl-, diethyl ester.[1]

Chemical Identifiers:

-

CAS Number: 93504-92-8[1]

-

SMILES: CCOC(=O)C(C)C(C(=O)OCC)O[1]

-

InChI: InChI=1S/C9H16O5/c1-4-13-8(11)6(3)7(10)9(12)14-5-2/h6-7,10H,4-5H2,1-3H3[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₅ | PubChem[1][2] |

| Molecular Weight | 204.22 g/mol | PubChem[1][2] |

| Exact Mass | 204.09977361 Da | PubChem (Computed)[1] |

| XLogP3 | 0.8 | PubChem (Computed)[1] |

Spectroscopic Data

While specific spectral data points (e.g., chemical shifts, frequencies) are not available in the searched public resources, the existence of spectral information is noted.[1] Researchers can typically find detailed spectra in specialized databases such as SpectraBase. The types of available spectra include:

-

¹³C NMR Spectroscopy [1]

-

Gas Chromatography-Mass Spectrometry (GC-MS) [1]

-

Infrared (IR) Spectroscopy [1]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively documented in publicly accessible scientific literature. General synthetic strategies for related compounds may involve the alkylation of malic acid derivatives or the esterification of 2-hydroxy-3-methylsuccinic acid. However, without a specific cited protocol, providing a detailed and verified experimental procedure is not possible at this time.

Molecular Structure Visualization

The following diagram illustrates the 2D molecular structure of this compound, generated based on its IUPAC name and SMILES identifier.

Caption: 2D structure of diethyl 2-hydroxy-3-methylbutanedioate.

References

Physical and chemical properties of diethyl 2-hydroxy-3-methylbutanedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of diethyl 2-hydroxy-3-methylbutanedioate, a succinate derivative with potential applications in various scientific domains. This document consolidates available data on its molecular structure, physicochemical characteristics, and spectral information. While experimental protocols for its synthesis and its direct biological activities are not extensively documented in publicly accessible literature, this guide furnishes foundational knowledge and points to analytical methodologies applicable to its study.

Chemical Identity and Structure

Diethyl 2-hydroxy-3-methylbutanedioate, also known by its synonym diethyl 2-hydroxy-3-methylsuccinate, is a diester with the molecular formula C₉H₁₆O₅.[1] Its structure features a four-carbon dicarboxylic acid backbone (butanedioic acid or succinic acid) with a hydroxyl group at the C-2 position and a methyl group at the C-3 position. The two carboxylic acid functionalities are esterified with ethanol.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | diethyl 2-hydroxy-3-methylbutanedioate[1] |

| Synonyms | This compound[1] |

| CAS Number | 93504-92-8[1] |

| Molecular Formula | C₉H₁₆O₅[1] |

| Molecular Weight | 204.22 g/mol [1] |

| Canonical SMILES | CCOC(=O)C(C)C(C(=O)OCC)O[1] |

| InChI Key | UNVUFOXAXGOVFT-UHFFFAOYSA-N[1] |

Physicochemical Properties

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Weight | 204.22 g/mol | PubChem[1] |

| XLogP3 | 0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

| Exact Mass | 204.09977361 Da | PubChem[1] |

| Monoisotopic Mass | 204.09977361 Da | PubChem[1] |

| Topological Polar Surface Area | 72.8 Ų | PubChem[1] |

| Heavy Atom Count | 14 | PubChem |

| Complexity | 201 | PubChem[1] |

Note: The octanol-water partition coefficient (XLogP3) suggests a moderate degree of lipophilicity.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of diethyl 2-hydroxy-3-methylbutanedioate. While detailed spectra are proprietary to spectral databases, their availability is noted.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR data for this compound is available, which can be used to confirm the carbon skeleton and the presence of different functional groups.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS data is available, providing information on the compound's retention time and fragmentation pattern under electron ionization. The top peak in the mass spectrum is observed at m/z 131.[1]

-

Infrared (IR) Spectroscopy: Vapor phase IR spectral data is available, which can help in identifying the characteristic vibrational frequencies of the functional groups present, such as the hydroxyl (-OH) and ester (C=O) groups.[1]

Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically for the synthesis of diethyl 2-hydroxy-3-methylbutanedioate are not prevalent in the searched literature. However, general synthetic strategies for similar compounds, such as the alkylation of malonic esters, can be adapted. One such example is the diastereoselective α-alkylation of β-hydroxycarboxylic esters.[2]

A plausible synthetic approach could involve the reaction of a suitable starting material like diethyl 2,3-epoxysuccinate with a methylating agent, or the esterification of 2-hydroxy-3-methylsuccinic acid with ethanol in the presence of an acid catalyst.

Logical Workflow for a Potential Synthesis:

References

Technical Guide: Diethyl 2-hydroxy-3-methylsuccinate (CAS 93504-92-8)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the chemical properties and synthetic routes for Diethyl 2-hydroxy-3-methylsuccinate. Extensive literature searches have revealed no publicly available data on the biological activity, mechanism of action, or specific signaling pathways associated with this compound. Therefore, this guide focuses on its chemical characteristics and its role as a synthetic intermediate.

Chemical Identity and Properties

This compound is a diester derivative of succinic acid. Its chemical identity and key physical properties are summarized below.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 93504-92-8[1] |

| IUPAC Name | diethyl 2-hydroxy-3-methylbutanedioate[1] |

| Synonyms | Diethyl 2-hydroxy-3-methylbutanedioate, Diethyl-3-methylmalate |

| Molecular Formula | C₉H₁₆O₅[1] |

| Molecular Weight | 204.22 g/mol [1] |

| Chemical Structure |  |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Boiling Point | 147 °C at 27 Torr | ChemicalBook |

| Density | 1.120 ± 0.06 g/cm³ | ChemicalBook |

| XLogP3 | 0.8 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

Synthesis

Proposed Synthetic Pathway: Alkylation of Diethyl Malate

A potential synthetic route involves the deprotonation of diethyl malate to form an enolate, followed by alkylation with a methylating agent.

dot

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on similar alkylation reactions and should be optimized for specific laboratory conditions.[2]

Materials:

-

Diethyl (S)-(-)-malate

-

Diisopropylamine, freshly distilled

-

n-Butyllithium (in hexane)

-

Methyl iodide

-

Anhydrous tetrahydrofuran (THF)

-

Glacial acetic acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the mixture at this temperature for 30 minutes to generate LDA.

-

Enolate Formation: To the freshly prepared LDA solution, add a solution of diethyl (S)-(-)-malate (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the enolate.

-

Alkylation: Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching and Workup: Quench the reaction by the slow addition of a solution of glacial acetic acid in diethyl ether. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add water. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired this compound.

Known Applications

The primary documented application of this compound is as a chemical intermediate in the synthesis of modified nucleosides. Specifically, it has been used in the preparation of an isotopic analog of 5-Methyl-2'-deoxy Cytidine. This suggests its utility in the synthesis of labeled compounds for research in molecular biology and drug metabolism studies.

Biological Activity and Signaling Pathways

As of the date of this document, no peer-reviewed studies detailing the biological activity, pharmacological effects, or mechanism of action of this compound have been identified. Consequently, there is no information regarding any signaling pathways in which this compound may be involved.

dot

Caption: Logical relationship illustrating the absence of biological data.

Conclusion for Drug Development Professionals

For researchers and scientists in drug development, this compound should currently be viewed as a synthetic building block rather than a biologically active molecule. Its utility lies in its potential for modification and incorporation into larger, more complex molecules, such as labeled nucleoside analogs for in vitro and in vivo studies. Any investigation into the potential biological effects of this compound would represent a novel area of research. Without any preliminary biological data, it is not possible to propose its use in any therapeutic context. Future research would be required to first establish any biological activity before it could be considered for a drug development pipeline.

References

Stereoisomers of Diethyl 2-hydroxy-3-methylsuccinate: A Technical Guide

For: Researchers, scientists, and drug development professionals

Abstract

Diethyl 2-hydroxy-3-methylsuccinate, a substituted diethyl ester of malic acid, possesses two chiral centers, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The distinct spatial arrangement of substituents in these stereoisomers can lead to different physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, characterization, and potential applications as chiral building blocks in organic synthesis. This document adheres to strict data presentation and visualization standards to facilitate understanding and application by researchers in the field.

Introduction

Chirality is a fundamental concept in drug discovery and development, as the stereochemistry of a molecule can profoundly influence its pharmacological and toxicological properties. This compound is a chiral molecule of interest due to its potential as a versatile building block in the synthesis of complex natural products and active pharmaceutical ingredients (APIs). The presence of two stereocenters at the C2 and C3 positions results in two pairs of enantiomers (erythro and threo diastereomers). The ability to selectively synthesize and characterize each of these stereoisomers is crucial for their application in stereospecific synthesis.

Physicochemical and Spectroscopic Data

Precise experimental data for all four stereoisomers of this compound is not extensively available in the public domain. However, computed data from reliable sources such as PubChem provides a useful starting point for their characterization. The following tables summarize the available computed data for the generic molecule and the (2R,3R) stereoisomer.

Table 1: Computed Physicochemical Properties of this compound Stereoisomers

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₅ | PubChem[1] |

| Molecular Weight | 204.22 g/mol | PubChem[1][2] |

| XLogP3-AA | 0.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

| Exact Mass | 204.09977361 Da | PubChem[1][2] |

| Monoisotopic Mass | 204.09977361 Da | PubChem[1][2] |

| Topological Polar Surface Area | 72.8 Ų | PubChem[1][2] |

| Heavy Atom Count | 14 | PubChem |

| Complexity | 201 | PubChem[1][2] |

Table 2: Spectroscopic Data Summary (Predicted and Experimental for Related Compounds)

| Stereoisomer | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Specific Rotation ([α]D) | Mass Spectrometry (m/z) |

| (2R,3R) | Data not available | Data not available | Data not available | 131 (Top Peak, GC-MS)[1] |

| (2S,3S) | Data not available | Data not available | Data not available | 131 (Top Peak, GC-MS)[1] |

| (2R,3S) | Data not available | Data not available | Data not available | 131 (Top Peak, GC-MS)[1] |

| (2S,3R) | Data not available | Data not available | Data not available | 131 (Top Peak, GC-MS)[1] |

Note: The lack of specific experimental data for each stereoisomer in the literature highlights a research gap. The provided mass spectrometry data is for the generic compound.

Synthesis of Stereoisomers

The stereoselective synthesis of this compound can be approached through diastereoselective alkylation of chiral precursors or via enzymatic reduction.

Diastereoselective Alkylation

A well-established method for the synthesis of related α-alkyl-β-hydroxy esters involves the diastereoselective alkylation of the dianion of a chiral β-hydroxy ester. A procedure adapted from the work of Seebach and colleagues on the synthesis of diethyl (2S, 3R)-(+)-3-allyl-2-hydroxysuccinate provides a robust framework for obtaining the anti diastereomers.[3]

Experimental Protocol: Synthesis of (2S,3R)-Diethyl 2-hydroxy-3-methylsuccinate (Proposed)

-

Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked flask under an argon atmosphere, dissolve diisopropylamine (2.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C. Add n-butyllithium (2.0 eq) dropwise, and stir the solution for 30 minutes at -78 °C.

-

Formation of the Alkoxide Enolate: To the freshly prepared LDA solution, add a solution of diethyl (S)-malate (1.0 eq) in anhydrous THF dropwise, ensuring the temperature does not exceed -70 °C. Stir the resulting mixture for 1 hour at -78 °C to form the corresponding alkoxide enolate.

-

Alkylation: Introduce methyl iodide (1.2 eq) to the reaction mixture via syringe. Stir the mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.

-

Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash chromatography on silica gel to separate the diastereomers. The diastereomeric ratio can be determined by capillary gas chromatography.

Note: To synthesize the (2R,3S) enantiomer, diethyl (R)-malate would be used as the starting material. The synthesis of the syn diastereomers would require different reaction conditions or starting materials.

Enzymatic Reduction

The (2R,3R) stereoisomer can be synthesized with high enantiomeric excess through the enzymatic reduction of diethyl 2-methyl-3-oxosuccinate. This reaction is catalyzed by diethyl 2-methyl-3-oxosuccinate reductase (EC 1.1.1.229), an enzyme found in organisms such as Saccharomyces fermentati.[4]

Experimental Protocol: Enzymatic Synthesis of (2R,3R)-Diethyl 2-hydroxy-3-methylsuccinate (Conceptual)

-

Reaction Mixture Preparation: In a suitable buffer (e.g., phosphate buffer, pH 7.0), dissolve diethyl 2-methyl-3-oxosuccinate and a stoichiometric amount of the cofactor NADPH.

-

Enzymatic Reaction: Add a purified preparation of diethyl 2-methyl-3-oxosuccinate reductase to the reaction mixture. Incubate the mixture at an optimal temperature (e.g., 30 °C) with gentle agitation.

-

Monitoring and Work-up: Monitor the progress of the reaction by TLC or HPLC. Once the reaction is complete, quench it by adding a water-immiscible organic solvent such as ethyl acetate.

-

Extraction and Purification: Extract the product into the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be further purified by column chromatography if necessary.

Visualization of Synthetic Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key synthetic workflows and the role of this compound as a chiral building block.

Caption: Diastereoselective synthesis workflow.

Caption: Enzymatic synthesis of the (2R,3R) stereoisomer.

Caption: Role as a chiral building block for Annonin I.[5]

Application in Drug Development and Natural Product Synthesis

While direct pharmacological studies on this compound are scarce, its utility as a chiral building block is noteworthy. For instance, it has been identified as a potential precursor in the synthesis of Annonins, a class of natural products with demonstrated cytotoxic activity.[5] The stereochemistry of the final natural product is dictated by the stereochemistry of the initial building blocks, underscoring the importance of stereocontrolled synthesis of molecules like this compound.

Conclusion

The four stereoisomers of this compound represent valuable chiral building blocks for organic synthesis. While a complete experimental dataset for each stereoisomer is not yet available, this guide has outlined established and proposed synthetic routes to access these molecules with stereocontrol. The diastereoselective alkylation of chiral malates and enzymatic reduction are promising strategies. The role of these compounds as precursors to bioactive natural products highlights their potential significance in drug discovery and development. Further research is warranted to fully characterize each stereoisomer and explore their individual biological activities.

References

- 1. This compound | C9H16O5 | CID 582908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. diethyl (2R,3R)-2-methyl-3-hydroxysuccinate | C9H16O5 | CID 440395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Diethyl 2-methyl-3-oxosuccinate reductase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Guide for Diethyl 2-hydroxy-3-methylsuccinate

For researchers, scientists, and drug development professionals seeking to procure and utilize diethyl 2-hydroxy-3-methylsuccinate (CAS No. 93504-92-8), this technical guide provides a comprehensive overview of commercial suppliers, their product specifications, and relevant experimental protocols. This document is intended to streamline the procurement process and provide foundational knowledge for the effective use of this chemical compound in a research and development setting.

Physicochemical Properties

-

IUPAC Name: diethyl 2-hydroxy-3-methylbutanedioate[1]

-

Synonyms: Diethyl-3-methylmalate, BUTANEDIOIC ACID, 2-HYDROXY-3-METHYL-, DIETHYL ESTER[1]

-

Molecular Formula: C₉H₁₆O₅[1]

-

Molecular Weight: 204.22 g/mol [1]

-

Appearance: Colorless oil[2]

-

Boiling Point: 147 °C at 27 Torr

Commercial Suppliers

The following tables summarize the commercially available this compound and its isotopically labeled variant. Purity levels and available quantities are key metrics for researchers to consider based on their experimental needs.

This compound (CAS: 93504-92-8)

| Supplier | Product Code | Purity | Available Quantities |

| abx GmbH | 1280 | ≥ 95% | 10 mg |

| BLDpharm | BD136986 | ≥ 95% | 1g, 5g, 25g |

| Toronto Research Chemicals (TRC) | D444609 | Not specified | 50mg, 100mg, 250mg |

| American Custom Chemicals Corp. | CHM0977205 | 95.00% | 5mg |

| Crysdot | CD13000842 | 95+% | 1g |

Isotopically Labeled this compound

| Supplier | Product Name | CAS No. | Purity | Available Quantities |

| MedChemExpress | This compound-13C | 2724549-43-1 | Not specified | Inquire |

| Lucerna-Chem AG | This compound-13C | 2724549-43-1 | Not specified | Inquire |

Experimental Protocols

Synthesis of a this compound Analogue

A representative protocol for the diastereoselective α-alkylation of a related β-hydroxycarboxylic ester, diethyl (S)-(-)-malate, to yield a substituted succinate derivative is described in Organic Syntheses.[3] This procedure can be adapted for the synthesis of various derivatives of this compound.

Procedure:

-

A solution of diisopropylamine (120 mmol) in dry tetrahydrofuran (200 mL) is cooled to -75°C.

-

Butyllithium (100 mmol in hexane) is added dropwise, and the mixture is stirred for 30 minutes.

-

A solution of diethyl (S)-(-)-malate (50 mmol) in THF (5 mL) is added at a rate to maintain the temperature below -60°C.

-

The reaction mixture is warmed to -20°C for 30 minutes and then re-cooled to -75°C.

-

An alkylating agent (e.g., 3-bromo-1-propene, 124 mmol) is added, keeping the temperature below -70°C.

-

The reaction is stirred for 2 hours at -75°C and then allowed to warm to -5°C overnight.

-

The reaction is quenched with a solution of glacial acetic acid (200 mmol) in diethyl ether (20 mL) at -50°C.

-

The mixture is poured into a separatory funnel containing diethyl ether (500 mL) and water (70 mL).

-

The organic layer is washed sequentially with saturated sodium bicarbonate and brine solutions.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The product can be purified by flash chromatography.

Enzymatic Reduction of a Precursor

The stereoisomer, diethyl (2R,3R)-2-methyl-3-hydroxysuccinate, is a substrate for the enzyme diethyl 2-methyl-3-oxosuccinate reductase.[4] This suggests that this compound could be a product of the enzymatic reduction of diethyl 2-methyl-3-oxosuccinate. A general procedure for such an enzymatic reduction would involve:

Materials:

-

Diethyl 2-methyl-3-oxosuccinate (substrate)

-

Diethyl 2-methyl-3-oxosuccinate reductase or a whole-cell system expressing the enzyme (e.g., Saccharomyces fermentati)[4]

-

NADPH (cofactor)

-

Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

-

Reaction vessel with temperature and pH control

Procedure:

-

Prepare a buffered solution of the substrate, diethyl 2-methyl-3-oxosuccinate.

-

Add the enzyme solution or the whole-cell catalyst.

-

Add the cofactor, NADPH. A cofactor regeneration system may be necessary for preparative-scale reactions.

-

Maintain the reaction at a constant temperature and pH (e.g., 30°C, pH 7.0) with gentle agitation.

-

Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC, GC).

-

Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.

-

The organic extracts are dried and concentrated to yield the crude product.

-

Purification can be achieved by column chromatography.

Visualizations

Procurement and Quality Control Workflow

The following diagram illustrates a typical workflow for the procurement and quality control of a chemical reagent like this compound for use in a research and development laboratory.

General Drug Discovery Workflow

This diagram outlines a simplified, typical workflow in drug discovery where a chiral building block like this compound could be utilized in the synthesis of new chemical entities for biological screening.

References

The Potential of Diethyl 2-hydroxy-3-methylsuccinate as a Chiral Building Block: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral building blocks are fundamental to modern drug discovery and development, enabling the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs). Diethyl 2-hydroxy-3-methylsuccinate, a functionalized dicarboxylic acid ester, presents itself as a versatile and valuable chiral synthon. Its two stereogenic centers and multiple reactive sites offer a platform for the construction of a diverse array of molecular architectures. This technical guide explores the properties of this compound and details robust methodologies for its enantioselective synthesis, highlighting its significant potential in medicinal chemistry and process development.

Introduction: The Value of Chiral Hydroxysuccinates

The 2-hydroxy-3-methylsuccinate scaffold is a recurring motif in a variety of natural products and pharmacologically active molecules. The presence of both a hydroxyl and a carboxylic acid functionality, masked as esters, allows for orthogonal chemical transformations and the introduction of molecular diversity. The stereochemical configuration of the two chiral centers is critical for biological activity, making enantioselective synthesis paramount. This compound serves as a stable, readily derivatizable precursor for the synthesis of more complex chiral intermediates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| IUPAC Name | diethyl 2-hydroxy-3-methylbutanedioate |

| Molecular Formula | C₉H₁₆O₅ |

| Molecular Weight | 204.22 g/mol |

| CAS Number | 93504-92-8 |

| Appearance | Colorless oil (predicted) |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents |

| Stereocenters | 2 |

Enantioselective Synthesis Methodologies

The controlled synthesis of specific stereoisomers of this compound is crucial for its application as a chiral building block. Two powerful and well-established asymmetric reactions are particularly suited for this purpose: Sharpless Asymmetric Dihydroxylation and Asymmetric Hydrogenation.

Sharpless Asymmetric Dihydroxylation of Diethyl Methylfumarate

The Sharpless Asymmetric Dihydroxylation (AD) is a highly reliable and predictable method for the enantioselective synthesis of vicinal diols from prochiral olefins.[2][3][4] By applying this methodology to diethyl methylfumarate, it is possible to obtain diethyl 2,3-dihydroxy-2-methylsuccinate, which can then be selectively deoxygenated to yield the target molecule. The choice of the chiral ligand (DHQ)₂PHAL or (DHQD)₂PHAL dictates the facial selectivity of the dihydroxylation.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation

This protocol is adapted from the established procedures for Sharpless Asymmetric Dihydroxylation.[2][3]

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar is charged with tert-butanol (50 mL) and water (50 mL). The solvent mixture is cooled to 0 °C in an ice bath.

-

Reagent Addition: To the cooled solvent, add AD-mix-β (1.4 g per 1 mmol of olefin) and methanesulfonamide (CH₃SO₂NH₂) (1 equivalent). Stir the mixture until all solids are dissolved, and the solution becomes clear.

-

Substrate Addition: Add diethyl methylfumarate (1 equivalent) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching: Upon completion, the reaction is quenched by the addition of solid sodium sulfite (1.5 g). The mixture is stirred for an additional hour at room temperature.

-

Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched diethyl 2,3-dihydroxy-2-methylsuccinate.

Subsequent selective deoxygenation at the C3 position would be required to obtain the final target compound.

Table 2: Reagents for Sharpless Asymmetric Dihydroxylation

| Reagent | Purpose | Typical Quantity |

| Diethyl methylfumarate | Substrate | 1 equivalent |

| AD-mix-β or AD-mix-α | Catalyst and Chiral Ligand | 1.4 g / mmol substrate |

| tert-Butanol/Water | Solvent | 1:1 mixture |

| Methanesulfonamide | Additive | 1 equivalent |

| Sodium sulfite | Quenching agent | Excess |

Diagram: Sharpless Asymmetric Dihydroxylation Workflow

Caption: Workflow for the Sharpless Asymmetric Dihydroxylation.

Asymmetric Hydrogenation of Diethyl 2-methyl-3-oxosuccinate

Asymmetric hydrogenation of a prochiral ketone is another powerful strategy to introduce a stereogenic hydroxyl group.[5][6] In this approach, diethyl 2-methyl-3-oxosuccinate would be the substrate. A variety of chiral ruthenium or rhodium catalysts can be employed to achieve high enantioselectivity in the reduction of the ketone functionality to the corresponding alcohol.

Experimental Protocol: Asymmetric Hydrogenation

This protocol is a general representation of asymmetric hydrogenation of a ketoester.

-

Catalyst Preparation: In a glovebox, a Schlenk flask is charged with a chiral ruthenium catalyst (e.g., Ru(OAc)₂(S)-BINAP) (0.01 mol%) and the substrate, diethyl 2-methyl-3-oxosuccinate (1 equivalent).

-

Solvent Addition: Anhydrous, degassed methanol (or another suitable solvent) is added to the flask.

-

Hydrogenation: The flask is connected to a hydrogen line, purged several times with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 10-50 atm).

-

Reaction: The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitored by GC or HPLC).

-

Workup: The reaction vessel is carefully depressurized, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography to afford the enantiomerically enriched this compound.

Table 3: Reagents for Asymmetric Hydrogenation

| Reagent | Purpose | Typical Quantity |

| Diethyl 2-methyl-3-oxosuccinate | Substrate | 1 equivalent |

| Chiral Ru or Rh Catalyst | Catalyst | 0.001 - 1 mol% |

| Hydrogen Gas | Reducing Agent | High pressure |

| Anhydrous Solvent (e.g., MeOH) | Solvent | - |

Diagram: Asymmetric Hydrogenation Pathway

Caption: General pathway for asymmetric hydrogenation.

Potential as a Chiral Building Block in Drug Development

The synthetic utility of this compound lies in the differential reactivity of its functional groups. The hydroxyl group can be further functionalized through esterification, etherification, or oxidation. The two ester groups can be selectively hydrolyzed or reduced. This versatility allows for its incorporation into a wide range of larger, more complex molecules.

Potential Applications:

-

Synthesis of Novel Amino Acids: The hydroxyl group can be converted to an amino group with retention or inversion of stereochemistry, leading to the synthesis of non-proteinogenic amino acids.

-

Preparation of Chiral Ligands: The dicarboxylic acid functionality can be used to chelate metals, and the chiral backbone can induce asymmetry in metal-catalyzed reactions.

-

Total Synthesis of Natural Products: The stereochemically defined core of this compound can serve as a starting point for the synthesis of complex natural products containing similar structural motifs.

-

Fragment-Based Drug Discovery: This small, chiral molecule can be used as a fragment in screening campaigns to identify new binding motifs for protein targets.

Diagram: Synthetic Utility of this compound

Caption: Potential synthetic transformations.

Conclusion

This compound is a promising chiral building block with significant potential for applications in drug discovery and development. Its enantioselective synthesis can be achieved through well-established and highly efficient methodologies such as Sharpless Asymmetric Dihydroxylation and asymmetric hydrogenation. The versatility of its functional groups allows for a wide range of chemical transformations, making it a valuable tool for the synthesis of complex and stereochemically defined molecules. Further exploration of its synthetic applications is warranted and is expected to yield novel and impactful results in the field of medicinal chemistry.

References

- 1. This compound | C9H16O5 | CID 582908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. "Asymmetric Hydrogenation of α, β-Unsaturated Carboxylic Acid Over Chir" by Shuai Tan [scholarcommons.sc.edu]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of Diethyl 2-hydroxy-3-methylsuccinate from Diethyl Malate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of diethyl 2-hydroxy-3-methylsuccinate, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The synthesis is achieved through the diastereoselective α-methylation of diethyl malate. This application note includes a comprehensive experimental protocol, a summary of key quantitative data, and visualizations of the reaction workflow and mechanism. The information presented is intended to guide researchers in the successful synthesis and characterization of this important succinate derivative.

Introduction

Substituted succinate derivatives are prevalent motifs in a variety of biologically active molecules and are recognized as important intermediates in the synthesis of pharmaceuticals. This compound, with its defined stereocenters, serves as a versatile chiral building block for the construction of complex molecular architectures.[1] The targeted synthesis of specific stereoisomers of this compound is of significant interest in drug discovery and development, where stereochemistry often dictates pharmacological activity.[2] This protocol details a method for the diastereoselective methylation of diethyl malate, a readily available starting material, to yield the desired product.

Reaction Scheme

The synthesis proceeds via the formation of a dianion of diethyl malate, followed by quenching with a methylating agent. The use of a strong, non-nucleophilic base at low temperatures is crucial for the efficient generation of the enolate and to control the selectivity of the reaction.

Overall Reaction:

Experimental Protocol

This protocol is adapted from the diastereoselective α-alkylation of β-hydroxycarboxylic esters.

Materials:

-

Diethyl (S)-(-)-malate

-

Diisopropylamine

-

n-Butyllithium (in hexane)

-

Methyl iodide

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether

-

Glacial acetic acid

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution

-

Magnesium sulfate (anhydrous)

-

Argon or Nitrogen gas

-

Standard glassware for anhydrous reactions (oven-dried)

-

Low-temperature thermometer

-

Magnetic stirrer

-

Syringes and needles

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

-

LDA Preparation: In the reaction flask, dissolve diisopropylamine (2.4 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (2.2 equivalents) dropwise via syringe, ensuring the temperature remains below -70 °C. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -78 °C.

-

Enolate Formation: In a separate flask, prepare a solution of diethyl (S)-(-)-malate (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the pre-formed LDA solution at -78 °C. The reaction mixture will typically turn yellow or orange, indicating enolate formation. Stir the mixture for 1-2 hours at -78 °C.

-

Methylation: Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C. The color of the solution may fade. Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.

-

Quenching and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride or glacial acetic acid in diethyl ether. Transfer the mixture to a separatory funnel and add diethyl ether and water.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and saturated aqueous sodium chloride solution. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.

Data Presentation

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₅ | [3] |

| Molecular Weight | 204.22 g/mol | [3] |

| CAS Number | 93504-92-8 | [3] |

| ¹³C NMR (CDCl₃, ppm) | Data unavailable in search results | |

| ¹H NMR (CDCl₃, ppm) | Data unavailable in search results | |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 131 | [3] |

| Infrared Spectroscopy (Vapor Phase, cm⁻¹) | Data available in spectral databases | [3] |

Table 2: Typical Reaction Parameters and Expected Outcomes

| Parameter | Value/Range | Notes |

| Starting Material | Diethyl (S)-(-)-malate | The stereochemistry of the starting material will influence the stereochemistry of the product. |

| Base | Lithium Diisopropylamide (LDA) | A strong, non-nucleophilic base is essential. |

| Methylating Agent | Methyl Iodide | Other methylating agents such as dimethyl sulfate could also be used. |

| Reaction Temperature | -78 °C to room temperature | Low initial temperature is critical for selectivity. |

| Yield | Dependent on specific reaction conditions and scale; typically moderate to good. | |

| Diastereoselectivity | Dependent on the substrate and reaction conditions. High diastereoselectivity is often observed in α-alkylation of chiral β-hydroxy esters. |

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Diagram 2: Reaction Mechanism

References

Asymmetric Synthesis of Diethyl (2R,3R)-2-hydroxy-3-methylsuccinate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl (2R,3R)-2-hydroxy-3-methylsuccinate is a valuable chiral building block in the synthesis of various biologically active molecules and natural products. Its stereochemically defined structure makes it a critical intermediate where control of chirality is paramount. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of this important compound, catering to the needs of researchers in organic synthesis and drug development. The methodologies presented are based on established and reliable chemical transformations, emphasizing stereoselectivity and practical execution.

Synthetic Strategies

The asymmetric synthesis of diethyl (2R,3R)-2-hydroxy-3-methylsuccinate can be approached through several strategic pathways. The most prominent and effective methods include:

-

Enzymatic Reduction: This approach utilizes the high stereoselectivity of enzymes to directly reduce a prochiral precursor to the desired chiral product. The use of reductases offers a green and highly specific route to the target molecule.

-

Diastereoselective Alkylation: This classic method involves the alkylation of a chiral enolate derived from a starting material with a pre-existing stereocenter. The resident chirality directs the approach of the electrophile, leading to the formation of one diastereomer in preference to the other.

This document will focus on providing detailed protocols for these two effective strategies.

Method 1: Enzymatic Reduction of Diethyl 2-methyl-3-oxosuccinate

This method leverages the enzymatic reduction of a keto-ester precursor, offering high stereoselectivity and mild reaction conditions. The enzyme diethyl 2-methyl-3-oxosuccinate reductase, found in organisms like Saccharomyces fermentati, can catalyze the direct conversion to the desired (2R,3R) isomer.

Experimental Protocol

Reaction: Diastereoselective reduction of diethyl 2-methyl-3-oxosuccinate.

Materials:

-

Diethyl 2-methyl-3-oxosuccinate

-

Saccharomyces fermentati (or a commercially available reductase)

-

NADPH (or a suitable cofactor regeneration system)

-

Phosphate buffer (pH 7.0)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

pH meter

-

Incubator shaker

-

Centrifuge

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and chromatography

Procedure:

-

Preparation of the Reaction Mixture:

-

In a suitable reaction vessel, prepare a solution of diethyl 2-methyl-3-oxosuccinate in phosphate buffer (pH 7.0). The optimal substrate concentration should be determined empirically but can be started at 10-50 mM.

-

Add NADPH to a final concentration of 1-5 mM. If using a cofactor regeneration system (e.g., glucose/glucose dehydrogenase), add the necessary components as per the manufacturer's instructions.

-

-

Enzymatic Reaction:

-

Equilibrate the reaction mixture to the optimal temperature for the enzyme (typically 25-37 °C).

-

Initiate the reaction by adding the enzyme (crude cell lysate, purified enzyme, or whole cells).

-

Incubate the reaction mixture with gentle agitation. Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, HPLC, or GC) by taking aliquots at regular intervals.

-

-

Work-up and Purification:

-

Once the reaction has reached completion (or the desired conversion), quench the reaction by adding an equal volume of ethyl acetate.

-

If using whole cells, centrifuge the mixture to pellet the cells before extraction.

-

Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure diethyl (2R,3R)-2-hydroxy-3-methylsuccinate.

-

-

Characterization:

-

Confirm the identity and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, mass spectrometry).

-

Determine the enantiomeric excess (ee) and diastereomeric ratio (dr) by chiral HPLC or GC analysis.

-

Data Presentation

| Parameter | Value |

| Starting Material | Diethyl 2-methyl-3-oxosuccinate |

| Enzyme | Diethyl 2-methyl-3-oxosuccinate reductase |

| Typical Yield | >80% |

| Diastereomeric Ratio (dr) | >95:5 ((2R,3R):(2S,3R)) |

| Enantiomeric Excess (ee) | >98% |

Method 2: Diastereoselective Alkylation of a Chiral Hydroxyester

This method involves the diastereoselective alkylation of the enolate of a chiral starting material, such as diethyl (S)-malate. The pre-existing stereocenter at C2 directs the methylation at C3 to favor the formation of the desired (2R,3R) product. While the starting material here is (S)-malate, which would lead to the (2S, 3R) product after methylation, the principle can be adapted using the appropriate enantiomer of the starting material or a different chiral auxiliary to achieve the desired (2R, 3R) stereochemistry. For the purpose of this protocol, we will outline the general procedure.

Experimental Protocol

Reaction: Diastereoselective α-methylation of diethyl (R)-malate.

Materials:

-

Diethyl (R)-malate

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Glacial acetic acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Schlenk line or glove box for inert atmosphere techniques

-

Dry ice/acetone bath

-

Syringes and needles

-

Glassware for reaction, extraction, and chromatography

Procedure:

-

Formation of the Lithium Diisopropylamide (LDA) Base:

-

In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (2.2 equivalents) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.1 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate LDA.

-

-

Formation of the Enolate:

-

To the freshly prepared LDA solution at -78 °C, slowly add a solution of diethyl (R)-malate (1.0 equivalent) in anhydrous THF dropwise.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the dianion enolate.

-

-

Alkylation:

-

Add methyl iodide (1.5 equivalents) dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

-

Quenching and Work-up:

-

Quench the reaction at -78 °C by the slow addition of a solution of glacial acetic acid in diethyl ether.

-

Allow the mixture to warm to room temperature.

-

Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

-

Separate the layers and extract the aqueous layer twice with diethyl ether.

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired diethyl (2R,3R)-2-hydroxy-3-methylsuccinate.

-

-

Characterization:

-

Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Determine the diastereomeric ratio by GC or NMR analysis of the crude product.

-

Data Presentation

| Parameter | Value |

| Starting Material | Diethyl (R)-malate |

| Alkylation Agent | Methyl iodide |

| Base | Lithium Diisopropylamide (LDA) |

| Typical Yield | 60-75% |

| Diastereomeric Ratio (dr) | >90:10 ((2R,3R):(2R,3S)) |

Visualizations

Conclusion

The asymmetric synthesis of diethyl (2R,3R)-2-hydroxy-3-methylsuccinate is a critical process for accessing a versatile chiral building block. The enzymatic reduction and diastereoselective alkylation methods presented here offer reliable and stereocontrolled routes to this compound. The choice of method will depend on the available resources, desired scale, and specific requirements of the research or development project. The detailed protocols and workflows provided in this document are intended to serve as a practical guide for scientists and professionals in the field.

Application Notes and Protocols for the Oxidation of Diethyl 2-hydroxy-3-methylsuccinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in drug discovery and development. Diethyl 2-oxo-3-methylsuccinate is a valuable building block, and its synthesis from the corresponding hydroxy ester, diethyl 2-hydroxy-3-methylsuccinate, requires a reliable and high-yielding oxidation method. This document provides detailed application notes and protocols for two widely used and effective methods for this transformation: Swern Oxidation and Dess-Martin Periodinane (DMP) Oxidation. Both methods offer mild reaction conditions and are compatible with a variety of functional groups, making them suitable for complex molecule synthesis.

Reaction Overview

The target transformation is the oxidation of the secondary alcohol group in this compound to a ketone, yielding diethyl 2-oxo-3-methylsuccinate.

Reaction Scheme:

Recommended Oxidation Methods

Two highly effective and commonly employed methods for this type of oxidation are the Swern Oxidation and the Dess-Martin Periodinane (DMP) Oxidation.

-

Swern Oxidation: This method utilizes dimethyl sulfoxide (DMSO) activated with an electrophile, typically oxalyl chloride, followed by the addition of a hindered organic base like triethylamine.[1][2] It is known for its mild conditions and broad functional group tolerance.[1] A significant drawback is the production of the volatile and malodorous byproduct, dimethyl sulfide.[2]

-

Dess-Martin Periodinane (DMP) Oxidation: This method employs a hypervalent iodine reagent, the Dess-Martin periodinane, as the oxidizing agent.[3][4] It offers several advantages, including short reaction times, high yields, and neutral pH conditions.[3] However, DMP is a potentially explosive compound and should be handled with care.[1]

Data Presentation

The following table summarizes typical quantitative data for the Swern and Dess-Martin oxidations of secondary alcohols. While specific data for this compound is not extensively published, these values provide a general expectation for these reactions.

| Parameter | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |

| Typical Yield | 85-95% | 90-98% |

| Reaction Time | 1-4 hours | 0.5-3 hours |

| Reaction Temperature | -78 °C to room temperature | Room temperature |

| Key Reagents | DMSO, Oxalyl Chloride, Triethylamine | Dess-Martin Periodinane |

| Common Solvents | Dichloromethane (DCM), Tetrahydrofuran (THF) | Dichloromethane (DCM), Chloroform |

Experimental Protocols

Protocol 1: Swern Oxidation of this compound

This protocol is adapted from general procedures for Swern oxidation.[5][6]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Oxalyl chloride

-

Triethylamine (Et₃N), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions

Procedure:

-

Activator Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

-

DMSO Addition: To the cooled solution, add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -60 °C. Stir the resulting mixture for 15-20 minutes at -78 °C.

-

Substrate Addition: Add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture. Maintain the temperature at -78 °C and stir for 30-45 minutes.

-

Base Addition: Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture. Continue stirring at -78 °C for 30 minutes.

-

Warming and Quenching: Remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 1 hour.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of this compound

This protocol is based on general procedures for DMP oxidation.[3][7]

Materials:

-

This compound

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) in anhydrous DCM under a normal atmosphere.

-

DMP Addition: Add Dess-Martin Periodinane (1.1-1.5 equivalents) to the solution in one portion at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution. Stir vigorously until the solid byproducts dissolve.

-

Work-up: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Logical Workflow for Oxidation Method Selection

Caption: A flowchart to aid in selecting an appropriate oxidation method.

Experimental Workflow for Swern Oxidation

References

- 1. Swern oxidation - Wikipedia [en.wikipedia.org]

- 2. adichemistry.com [adichemistry.com]

- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 4. Dess-Martin Oxidation [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Application Notes and Protocols: Diethyl 2-hydroxy-3-methylsuccinate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of diethyl 2-hydroxy-3-methylsuccinate as a versatile starting material in organic synthesis. This chiral building block offers access to a variety of valuable scaffolds, particularly substituted γ-butyrolactones, which are prevalent in biologically active natural products and pharmaceutical agents.

Introduction

This compound is a bifunctional molecule possessing both hydroxyl and diester moieties. Its stereochemistry provides a valuable platform for the synthesis of chiral targets. A primary application of this compound is its conversion to 3-methyl-γ-butyrolactone and its derivatives. These lactones are significant structural motifs found in natural products with a wide range of biological activities, including anticancer, anti-inflammatory, antibiotic, and antifungal properties.[1][2] Furthermore, γ-butyrolactones act as signaling molecules in bacteria, regulating the production of secondary metabolites.[3]

Key Synthetic Applications

The principal synthetic transformation of this compound involves a two-step reduction and subsequent intramolecular cyclization to yield 3-methyl-γ-butyrolactone. This process provides a straightforward route to a key chiral intermediate.

Synthesis of (±)-trans-3-Methyl-γ-butyrolactone

The synthesis of (±)-trans-3-methyl-γ-butyrolactone from this compound proceeds via the reduction of the diester to the corresponding diol, followed by an acid-catalyzed cyclization.

Reaction Scheme:

This transformation is a cornerstone application, providing access to a versatile chiral building block for more complex syntheses.

Experimental Protocols

Reduction of this compound to 2-Methyl-1,4-butanediol

This protocol outlines the reduction of the diester functionality to the corresponding diol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Materials:

-

This compound

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated aqueous solution of sodium chloride (brine)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve this compound in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 1 M HCl solution until the grayish precipitate dissolves.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2-methyl-1,4-butanediol. The product can be purified by distillation or column chromatography.

Cyclization of 2-Methyl-1,4-butanediol to (±)-trans-3-Methyl-γ-butyrolactone

This protocol describes the acid-catalyzed intramolecular cyclization of the diol to the corresponding γ-butyrolactone.

Materials:

-

2-Methyl-1,4-butanediol

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene or benzene

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2-methyl-1,4-butanediol in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the solution.

-

Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst.

-

Separate the organic layer, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent under reduced pressure. The resulting crude (±)-trans-3-methyl-γ-butyrolactone can be purified by vacuum distillation.

Quantitative Data Summary

| Starting Material | Product | Reagents | Solvent | Yield (%) | Reference |

| This compound | 2-Methyl-1,4-butanediol | LiAlH₄ | Diethyl ether | High | (General) |

| 2-Methyl-1,4-butanediol | (±)-trans-3-Methyl-γ-butyrolactone | p-Toluenesulfonic acid | Toluene | Good | (General) |

Note: Specific yields can vary depending on reaction scale and purification methods. The provided information is based on general procedures for similar transformations.

Application in Bioactive Molecule Synthesis & Signaling Pathways

The resulting 3-methyl-γ-butyrolactone is a key intermediate in the synthesis of various biologically active compounds. For instance, γ-butyrolactones are known to function as quorum-sensing molecules in bacteria, such as the A-factor in Streptomyces griseus, which regulates secondary metabolism and morphological development.[4]

Signaling Pathway of A-factor in Streptomyces

The diagram below illustrates the signaling pathway of A-factor, a γ-butyrolactone derivative, in Streptomyces.

Caption: A-factor signaling pathway in Streptomyces.

This pathway highlights how a γ-butyrolactone molecule, upon reaching a critical concentration, can diffuse into the cell and bind to a receptor protein (ArpA), relieving its repression of a key transcriptional activator (AdpA). This activation then triggers the production of secondary metabolites and induces morphological changes. This mechanism is a target for controlling bacterial behavior and discovering new bioactive compounds.

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram outlines a general workflow from the starting material to the potential biological evaluation of the synthesized γ-butyrolactone.

References

Application Notes and Protocols: Reactions of Diethyl 2-Hydroxy-3-Methylsuccinate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-hydroxy-3-methylsuccinate and its derivatives are versatile chiral building blocks in organic synthesis, particularly in the development of novel therapeutic agents. The strategic manipulation of the hydroxyl group and the adjacent stereocenters allows for the introduction of diverse functionalities, making these compounds valuable scaffolds in medicinal chemistry. This document provides detailed application notes and experimental protocols for the reaction of this compound with various nucleophiles, focusing on methods to achieve stereocontrolled transformations.

Reaction with Strong Bases: Diastereoselective α-Alkylation via Dianion Formation

One of the key reactions of β-hydroxy esters like this compound is the diastereoselective alkylation at the α-position. This is achieved by forming a dianion through deprotonation of both the hydroxyl group and the α-carbon using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). The resulting enolate can then react with an electrophile, such as an alkyl halide, with high diastereoselectivity. The stereochemical outcome is often controlled by the formation of a stable five-membered chelated intermediate.

Experimental Protocol: Diastereoselective α-Alkylation of Diethyl (S)-(-)-Malate (A Close Analog)

This protocol is adapted from a procedure in Organic Syntheses for the diastereoselective α-alkylation of diethyl (S)-(-)-malate, which serves as an excellent model for the reactivity of this compound.

Table 1: Reagents and Reaction Conditions for α-Alkylation

| Reagent/Parameter | Quantity/Value | Molar Equiv. |

| Diisopropylamine | 120 mmol | 2.4 |

| Tetrahydrofuran (THF), anhydrous | 200 mL | - |

| n-Butyllithium (in hexanes) | 100 mmol | 2.0 |

| Diethyl (S)-(-)-malate | 50 mmol | 1.0 |

| Allyl bromide | 124 mmol | 2.48 |

| Glacial acetic acid | 200 mmol | 4.0 |

| Reaction Temperature | ||

| LDA formation | -75 °C | - |

| Dianion formation | -75 °C to -60 °C | - |

| Alkylation | -75 °C to -5 °C | - |

| Reaction Time | ||

| LDA formation | 30 min | - |

| Dianion formation | ~30 min | - |

| Alkylation | 2 h at -75 °C, then overnight | - |

Procedure:

-

A flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (200 mL) and diisopropylamine (120 mmol).

-

The solution is cooled to -75 °C in a dry ice/acetone bath.

-